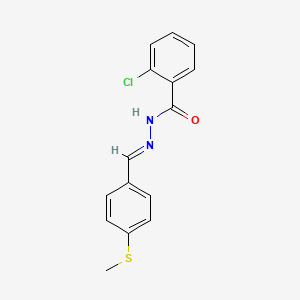

(E)-2-chloro-N'-(4-(methylthio)benzylidene)benzohydrazide

説明

(E)-2-クロロ-N'-(4-(メチルチオ)ベンジリデン)ベンゾヒドラジドは、ベンゾヒドラジド誘導体のクラスに属する化学化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、クロロ置換基とメチルチオ基を持つベンゾヒドラジドコアが含まれており、これらが独自の化学的特性に貢献しています。

特性

分子式 |

C15H13ClN2OS |

|---|---|

分子量 |

304.8 g/mol |

IUPAC名 |

2-chloro-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H13ClN2OS/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ |

InChIキー |

MEBUGXQRVIWUQQ-LICLKQGHSA-N |

異性体SMILES |

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl |

正規SMILES |

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(E)-2-クロロ-N'-(4-(メチルチオ)ベンジリデン)ベンゾヒドラジドの合成は、従来の加熱またはマイクロ波支援方法によって達成できます。従来の方法は、酸触媒の存在下で2-クロロベンゾヒドラジドと4-(メチルチオ)ベンズアルデヒドを反応させることを含みます。反応は通常、エタノールまたはメタノールなどの溶媒中で、数時間かけて高温で行われます。

マイクロ波支援合成は、代替的なアプローチを提供し、より高い収率、より高い生成物の純度、より短い反応時間、およびより穏やかな反応条件を提供します。 この方法では、同じ反応物をマイクロ波照射にさらし、電磁放射線によって分子に直接エネルギーを伝達することによって反応を加速します .

工業生産方法

(E)-2-クロロ-N'-(4-(メチルチオ)ベンジリデン)ベンゾヒドラジドの工業生産には、その効率性と費用対効果の良さから、マイクロ波支援合成方法のスケールアップが含まれる場合があります。連続フローリアクターや自動化システムの使用により、生産プロセスがさらに強化され、品質の一貫性と高いスループットが保証されます。

化学反応の分析

科学研究への応用

(E)-2-クロロ-N'-(4-(メチルチオ)ベンジリデン)ベンゾヒドラジドは、次のものを含むいくつかの科学研究への応用があります。

医薬品化学: この化合物は、アルツハイマー病などの神経変性疾患の治療標的であるアセチルコリンエステラーゼおよびブチリルコリンエステラーゼ阻害剤としての可能性について研究されてきました.

生物学的研究: これは、さまざまな細菌株および真菌株に対して有望な活性を示しており、抗菌研究の候補となっています.

化学生物学: この化合物は、特定の酵素やタンパク質と相互作用する能力により、酵素動力学と分子ドッキング研究の研究に役立ちます.

産業応用: その独自の化学的特性は、新素材や化学プロセスの開発において活用できます。

科学的研究の応用

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also studied for its potential as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains in vitro.

Medicine: Explored for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials and sensors

作用機序

類似の化合物との比較

類似の化合物

ベンゾヒドラジド誘導体: ベンゼン環に異なる置換基を持つ他のベンゾヒドラジド誘導体。

チアゾールアナログ: ベンゾヒドラジドコアの代わりにチアゾール環を持つ化合物。

キノリン誘導体: キノリン環系を持つ化合物。

独自性

(E)-2-クロロ-N'-(4-(メチルチオ)ベンジリデン)ベンゾヒドラジドは、クロロ置換基とメチルチオ基の特定の組み合わせにより、独自性があり、これらがその独自の化学的および生物学的特性に貢献しています。この独自性は、さまざまな研究への応用と潜在的な治療用途に役立つ化合物となっています。

類似化合物との比較

Similar Compounds

- 2-CHLORO-N’-[(E)-[4-(HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

- 2-CHLORO-N’-[(E)-[4-(FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE

- 2-CHLORO-N’-[(E)-[4-(METHOXYBENZYL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-CHLORO-N’-[(E)-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。